4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine
Description
This compound features a benzodioxol-substituted pyrazole core linked to a 4-iodobenzenesulfonyl-modified piperidine moiety. The benzodioxol group (a methylenedioxyphenyl derivative) is a common pharmacophore in bioactive molecules, contributing to interactions with hydrophobic pockets in biological targets . The 4-iodobenzenesulfonyl group introduces electron-withdrawing and steric effects, which may influence binding affinity and metabolic stability. The piperidine ring provides conformational flexibility, facilitating interactions with diverse receptors.
Characterization of this compound likely involves 1H/13C NMR for structural confirmation, HRMS for molecular weight validation, and X-ray crystallography (using programs like SHELXL ) for absolute stereochemical determination.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O4S/c22-16-2-4-17(5-3-16)30(26,27)25-9-7-14(8-10-25)18-12-19(24-23-18)15-1-6-20-21(11-15)29-13-28-20/h1-6,11-12,14H,7-10,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRRTVVLTPYZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled using appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Sulphonamide Derivatives
- 4-[5-(1,3-Benzodioxol-5-yl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]Benzenesulphonamide (4a) :
- Structural Differences : Replaces the 4-iodobenzenesulfonyl-piperidine group with a benzenesulphonamide moiety. The pyrazole ring is partially saturated (4,5-dihydro).
- Synthesis : Yield = 30%, isolated as a dark yellow solid (mp: 196–198°C).
- Characterization : Validated via 1H/13C NMR and HRMS.
- Relevance : Demonstrates the impact of sulfonamide vs. sulfonyl-piperidine groups on solubility and crystallinity.
Piperine Derivatives with Benzodioxol Motifs
- 5-(2H-1,3-Benzodioxol-5-yl)-N-Cyclohexylpenta-2,4-Dienamide (I) :
- Structural Differences : Contains a conjugated dienamide chain instead of a pyrazole-sulfonyl-piperidine system.
- Key Feature : Retains the benzodioxol group, critical for hydrophobic interactions.
- Relevance : Highlights the versatility of benzodioxol in designing analogs with varied scaffolds.
Sulfonyl-Containing Heterocycles
- 2-(3-Bromo-4-Methoxyphenyl)-3-(4-Iodobenzenesulfonyl)-1,3-Thiazolidine (BA93009) :
- Structural Differences : Replaces pyrazole-piperidine with a thiazolidine ring. Retains the 4-iodobenzenesulfonyl group.
- Molecular Weight : 540.23 g/mol vs. ~517.23 g/mol (estimated for the target compound).
- Relevance : Illustrates how heterocycle choice (pyrazole vs. thiazolidine) affects steric bulk and electronic properties.
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula C₁₉H₁₇IN₂O₄S.
Pharmacological Potential
While the evidence lacks bioactivity data for the target compound, structural analogs suggest plausible applications:
Biological Activity
The compound 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 456.47 g/mol. The structure incorporates a benzodioxole moiety, a pyrazole ring, and a sulfonamide group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C21H20N4O6S |
| Molecular Weight | 456.47 g/mol |
| CAS Number | 1030386-38-9 |
Antidiabetic Potential
Recent studies have indicated that benzodioxole derivatives exhibit significant antidiabetic activity. In vitro assays have shown that these compounds can inhibit the enzyme α-amylase, which plays a critical role in carbohydrate metabolism. For instance, related compounds displayed IC50 values ranging from 0.68 µM to 2.57 µM against α-amylase, suggesting that similar derivatives could have comparable effects .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that benzodioxole-containing compounds can exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. For example, derivatives like IIc demonstrated significant activity against cancer cells with IC50 values ranging from 26 µM to 65 µM .
Case Study:
In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potential therapeutic applications in managing diabetes.
The biological activity of the compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in metabolic pathways. The presence of the benzodioxole and pyrazole moieties allows for modulation of various biological processes, including enzyme inhibition and receptor binding.
Enzyme Inhibition
The compound's ability to inhibit α-amylase can help regulate blood sugar levels by preventing the breakdown of carbohydrates into simple sugars . This mechanism is crucial for developing antidiabetic therapies.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other benzodioxole derivatives.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Acarbose | 2.593 | α-Amylase Inhibitor |
| Myricetin | 30 | α-Amylase Inhibitor |
| Compound IIc (Benzodioxole derivative) | 0.68 | Antidiabetic |
| Compound IId (Benzodioxole derivative) | 26-65 | Anticancer |
Q & A
Basic: What synthetic strategies are employed to prepare 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Core Template Formation : Start with a 1,5-diarylpyrazole core, similar to strategies used for SR141716 analogs, where condensation reactions are employed to introduce substituents .
- Functionalization : The benzodioxol-5-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, while the 4-iodobenzenesulfonyl moiety is added through sulfonylation of the piperidine nitrogen under basic conditions (e.g., using triethylamine in dichloromethane) .
- Purification : High-performance liquid chromatography (HPLC) is critical for achieving ≥95% purity, as noted in analogous heterocyclic syntheses .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Key characterization methods include:
- Spectroscopy :
- NMR (1H/13C) to confirm regiochemistry of the pyrazole and sulfonamide groups.
- Mass Spectrometry (MS) for molecular weight verification.
- Chromatography : HPLC to assess purity (>95% as standard) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related piperidine-pyrazole hybrids (e.g., C21H17ClFN3O2) .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction provides atomic-level resolution:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K, as applied to structurally similar compounds .
- Refinement : Software like SHELXL refines parameters (R-factor < 0.05), ensuring accurate bond lengths and angles. For example, C–C bond lengths in benzodioxol-5-yl derivatives average 1.39 Å .
- Validation : PLATON or ADDSYM checks for missed symmetry, critical for avoiding false stereochemical assignments .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
SAR strategies involve systematic modifications:
- Pyrazole Ring : Alter substituents at positions 3 and 5 to modulate electron density. For example, electron-withdrawing groups (e.g., halogens) enhance metabolic stability .
- Benzodioxol Group : Replace with bioisosteres (e.g., methylenedioxybenzene) to assess pharmacokinetic impacts .
- Sulfonamide Linker : Compare 4-iodophenyl with other aryl sulfonamides (e.g., 4-chloro) to evaluate target binding affinity .
- Assay Design : Use standardized in vitro models (e.g., enzyme inhibition assays) with controls for cytotoxicity .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Reproduce studies using HPLC-validated batches (≥95% purity) .
- Assay Conditions : Standardize parameters (e.g., pH, temperature) and cell lines to minimize variability. For example, pyrazoline derivatives show differing IC50 values in HEK293 vs. HeLa cells .
- Stereochemical Factors : Verify enantiomeric purity via chiral HPLC or X-ray crystallography, as racemic mixtures can skew results .
Advanced: What computational approaches predict target binding modes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothetical targets (e.g., kinases or GPCRs). Parameterize the 4-iodobenzenesulfonyl group’s van der Waals radius accurately .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess piperidine ring flexibility .
- QSAR Modeling : Train models using descriptors like LogP and topological polar surface area (TPSA) to predict bioavailability .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
